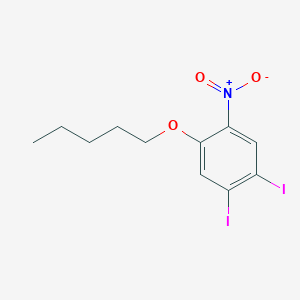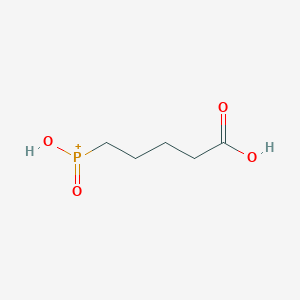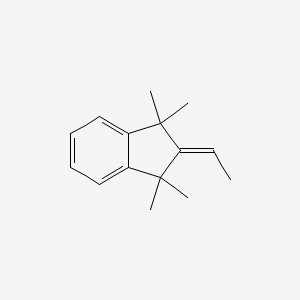![molecular formula C6H8Cl2F3N2O2P B12618458 [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride CAS No. 914361-74-3](/img/structure/B12618458.png)
[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride: is a chemical compound with the molecular formula C6H9Cl2F3N2O2P It is a derivative of piperazine, a heterocyclic amine, and contains trifluoroacetyl and phosphonic dichloride functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride typically involves the reaction of piperazine with trifluoroacetic anhydride to introduce the trifluoroacetyl group. This intermediate is then reacted with phosphorus trichloride to form the phosphonic dichloride derivative. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride can undergo oxidation reactions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic dichloride group to phosphonic acid or phosphonate esters.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.
Substitution: Nucleophiles like ammonia, primary and secondary amines, alcohols, and thiols are employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphonic acid or phosphonate esters.
Substitution: Various substituted phosphonic dichloride derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride is used as a building block in organic synthesis for the preparation of complex molecules. It serves as a precursor for the synthesis of phosphonic acid derivatives, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of inhibitors targeting specific enzymes or receptors. Additionally, it can be used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound finds applications in the development of flame retardants, plasticizers, and corrosion inhibitors. Its ability to form stable complexes with metals makes it useful in materials science for the preparation of metal-organic frameworks and coordination polymers.
Mecanismo De Acción
The mechanism of action of [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites, while the phosphonic dichloride group can participate in covalent bonding with nucleophilic residues. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects.
Comparación Con Compuestos Similares
- [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic acid
- [4-(Trifluoroacetyl)piperazin-1-yl]phosphonate esters
- [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic monoesters
Comparison: Compared to its analogs, [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride is unique due to the presence of two reactive chlorine atoms, which allow for further functionalization through substitution reactions
Propiedades
Número CAS |
914361-74-3 |
|---|---|
Fórmula molecular |
C6H8Cl2F3N2O2P |
Peso molecular |
299.01 g/mol |
Nombre IUPAC |
1-(4-dichlorophosphorylpiperazin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H8Cl2F3N2O2P/c7-16(8,15)13-3-1-12(2-4-13)5(14)6(9,10)11/h1-4H2 |
Clave InChI |
MXNASHSZUXNRBC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)C(F)(F)F)P(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12618384.png)
![(6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12618397.png)


![Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one](/img/structure/B12618415.png)
![(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12618423.png)

![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, 3-methanesulfonate](/img/structure/B12618439.png)

![4'-(Hexyloxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12618446.png)
![2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B12618454.png)

![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one](/img/structure/B12618469.png)
